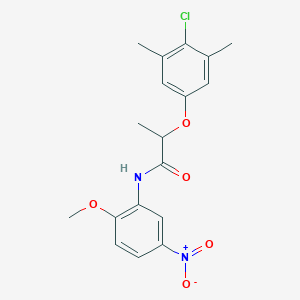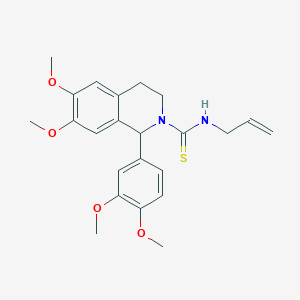
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide, also known as GW841819X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a chemical compound that has been synthesized for scientific research purposes.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide binds to and activates PPARδ, leading to the transcriptional regulation of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects in various animal models. In a mouse model of diet-induced obesity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved glucose tolerance, reduced adiposity, and increased energy expenditure. In a rat model of myocardial infarction, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide improved cardiac function and reduced infarct size. In a mouse model of colitis, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide reduced inflammation and improved intestinal barrier function.
实验室实验的优点和局限性
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its selectivity for PPARδ, which allows for the study of the specific role of PPARδ in various physiological processes. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
For the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide include the investigation of its potential therapeutic applications in various disease states, such as obesity, diabetes, cardiovascular disease, and inflammatory bowel disease. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for these diseases.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide has been used in scientific research to study the role of PPARδ in various physiological processes. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, reduce inflammation, and promote fatty acid oxidation.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-10-7-14(8-11(2)17(10)19)26-12(3)18(22)20-15-9-13(21(23)24)5-6-16(15)25-4/h5-9,12H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVIMWZIJOWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4173273.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4173279.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4173290.png)
![4-chloro-N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4173293.png)
![methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4173294.png)

![1-sec-butyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4173310.png)
![N-[1-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B4173318.png)

![N-(3-acetylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4173331.png)
![5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173338.png)
![N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4173339.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4173351.png)
![4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4173360.png)